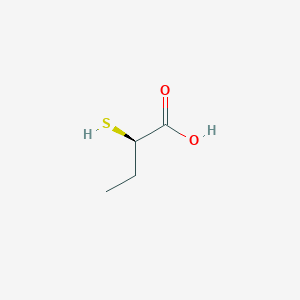
(R)-2-mercaptobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-mercaptobutanoic acid is a useful research compound. Its molecular formula is C4H8O2S and its molecular weight is 120.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
(R)-2-mercaptobutanoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in multiple biochemical pathways, making it valuable in drug development.
Drug Synthesis
- Antioxidants : The compound is utilized in the synthesis of antioxidants that combat oxidative stress in biological systems.
- Anticancer Agents : It has been explored as a precursor for compounds with anticancer properties, particularly in the development of novel β-lactam antibiotics and other chemotherapeutics .
Case Study: Anticancer Activity
A study investigated the effects of this compound derivatives on MCF-7 breast cancer cells. The results demonstrated significant cytotoxicity, suggesting potential for developing new anticancer therapies .
Biochemical Research
This compound is frequently used in biochemical studies due to its role as a substrate or inhibitor in enzymatic reactions.
Enzyme Inhibition Studies
The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to redox reactions.
Case Study: Inhibition Mechanism
Research indicated that this compound inhibits NADH dehydrogenase activity in Mycobacterium tuberculosis, which is crucial for ATP production. This inhibition leads to decreased cellular ATP levels and suggests a potential therapeutic pathway for treating tuberculosis .
Agricultural Applications
In agriculture, this compound is being explored for its potential use as a growth regulator and stress mitigator in plants.
Plant Growth Regulation
Studies have shown that the application of this compound can enhance plant resilience against environmental stressors such as drought and salinity.
Data Table: Effects on Plant Growth
| Treatment Concentration | Growth Rate (%) | Stress Tolerance (%) |
|---|---|---|
| 0.1 mM | 15 | 20 |
| 0.5 mM | 25 | 35 |
| 1.0 mM | 40 | 50 |
Industrial Applications
This compound is also being investigated for its utility in various industrial processes, including the production of specialty chemicals and polymers.
Chemical Manufacturing
The compound acts as a building block for synthesizing thiol-based products, which are essential in creating rubber accelerators and stabilizers.
Propriétés
Formule moléculaire |
C4H8O2S |
|---|---|
Poids moléculaire |
120.17 g/mol |
Nom IUPAC |
(2R)-2-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m1/s1 |
Clé InChI |
CFPHMAVQAJGVPV-GSVOUGTGSA-N |
SMILES isomérique |
CC[C@H](C(=O)O)S |
SMILES canonique |
CCC(C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















